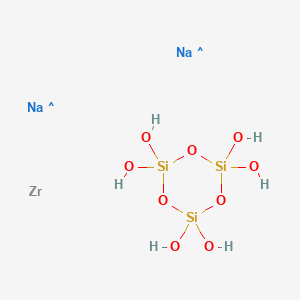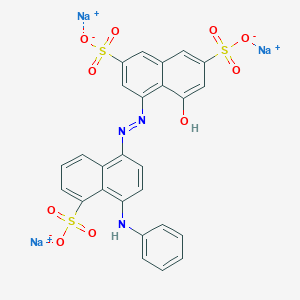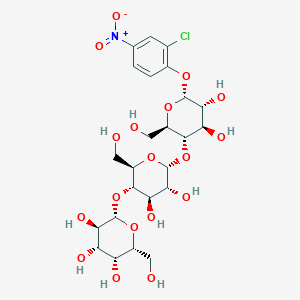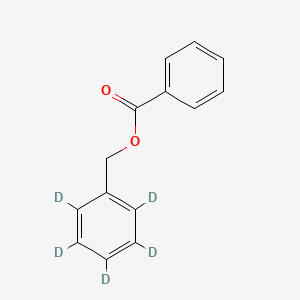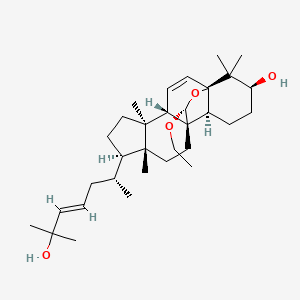
Zikv-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zikv-IN-4 is a compound that has garnered significant attention in the scientific community due to its potential antiviral properties, particularly against the Zika virus. This compound is part of a broader class of molecules designed to inhibit the replication and spread of the Zika virus, which has been associated with severe neurological complications and congenital abnormalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zikv-IN-4 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route often includes nucleophilic substitution reactions, condensation reactions, and cyclization processes. Common reagents used in these reactions include organic solvents like dimethylformamide (DMF), catalysts such as palladium on carbon, and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring that the reaction conditions are optimized for maximum yield and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Zikv-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
Zikv-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antiviral agents.
Biology: Investigated for its effects on viral replication and cell signaling pathways.
Medicine: Potential therapeutic agent for treating Zika virus infections.
Industry: Could be used in the development of antiviral coatings and materials.
作用機序
The mechanism of action of Zikv-IN-4 involves its interaction with specific molecular targets within the Zika virus. It is believed to inhibit the activity of the NS2B-NS3 protease, an enzyme crucial for viral replication. By binding to this protease, this compound prevents the virus from processing its polyprotein, thereby halting its replication cycle.
類似化合物との比較
Similar Compounds
Lycorine: A plant-derived compound with antiviral properties.
Pretazettine: Another plant-derived antiviral agent.
Narciclasine: Known for its broad-spectrum antiviral activity.
Uniqueness of Zikv-IN-4
This compound stands out due to its high selectivity and potency against the Zika virus. Unlike some other antiviral agents, it has shown minimal cytotoxicity in preliminary studies, making it a promising candidate for further development.
特性
分子式 |
C33H37NO4 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
4-[(E)-2-[(1R,4aS,5S,6E,8aR)-5-(benzhydryloxymethyl)-6-hydroxyimino-5,8a-dimethyl-2-methylidene-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C33H37NO4/c1-23-14-17-28-32(2,27(23)16-15-26-19-21-37-31(26)35)20-18-29(34-36)33(28,3)22-38-30(24-10-6-4-7-11-24)25-12-8-5-9-13-25/h4-13,15-16,19,27-28,30,36H,1,14,17-18,20-22H2,2-3H3/b16-15+,34-29+/t27-,28+,32+,33+/m1/s1 |
InChIキー |
CNJXJQYXVDCGSC-IBXYCOHGSA-N |
異性体SMILES |
C[C@@]12CC/C(=N\O)/[C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC12CCC(=NO)C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


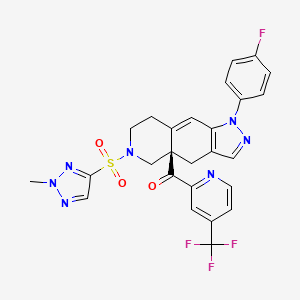
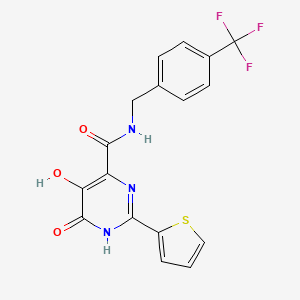
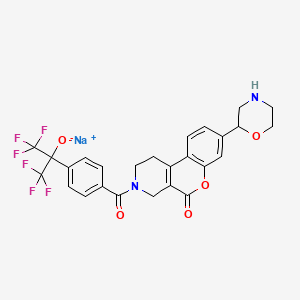
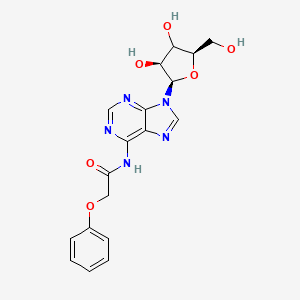


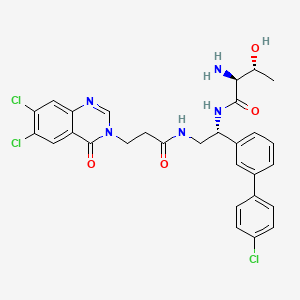
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
